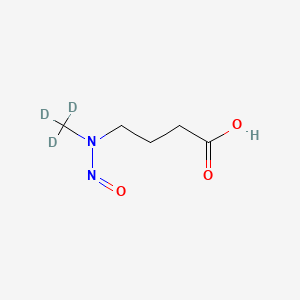

N-Nitroso-N-methyl-4-aminobutyric Acid-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Nitroso-N-methyl-4-aminobutyric acid, also known as NMBA, is a nitrosamine that has methyl and 3-carboxypropyl substituents . It is a tobacco-derived nitrosamino acid that is a known animal and potential human carcinogen . It induces bladder transitional cell carcinomas in rats and has recently been identified as a contaminant in certain blood pressure medications .

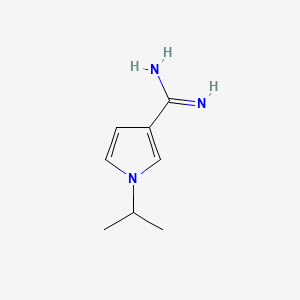

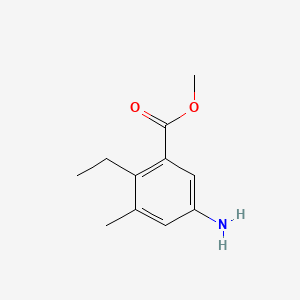

Molecular Structure Analysis

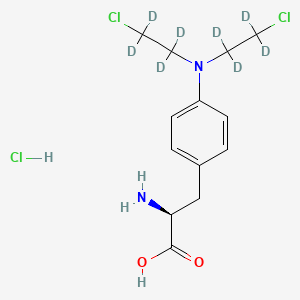

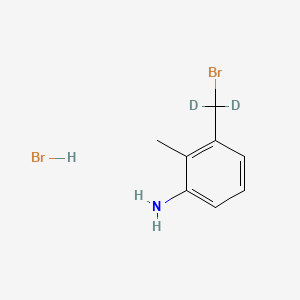

The molecular formula of N-Nitroso-N-methyl-4-aminobutyric Acid-d3 is C5H10N2O3 . The InChI representation is InChI=1S/C5H10N2O3/c1-7(6-10)4-2-3-5(8)9/h2-4H2,1H3,(H,8,9)/i1D3 . The Canonical SMILES representation is CN(CCCC(=O)O)N=O .

Chemical Reactions Analysis

N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) is oxidized to the reactive metabolite methyl-2-oxopropylnitrosamine (MOPN) in isolated rat liver mitochondria . NMBA induces bladder transitional cell carcinomas in rats when administered in the drinking water at a concentration of 300 mg/L per day .

Physical And Chemical Properties Analysis

The molecular weight of N-Nitroso-N-methyl-4-aminobutyric Acid-d3 is 149.16 g/mol . The computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 4 .

Scientific Research Applications

Genetic Studies

This compound is utilized in genetic studies to understand the biochemical pathways of nitrosation reactions. Its formation and stability are significant in environmental chemistry, providing insights into genetic factors that may influence these processes .

Carcinogenicity Research

It is known to be an animal carcinogen and a potential human carcinogen. Research involving this compound helps in understanding its role in inducing bladder transitional cell carcinomas in rats and its implications for human health .

Environmental Chemistry

The stability and formation of N-Nitroso-N-methyl-4-aminobutyric Acid-d3 are crucial for environmental chemistry studies, particularly in the context of nitrosation reactions and their environmental impact .

Pharmaceutical Contamination Analysis

This compound has been identified as a contaminant in certain blood pressure medications. Research into its detection and quantification is vital for ensuring the safety of pharmaceutical products .

Analytical Chemistry

It is used to prepare N-Nitrosamines spiking solutions to detect the concentration of N-nitrosamines in active substances by liquid chromatography coupled with mass spectrometry according to European Pharmacopoeia monograph 20542 .

Quantitative Determination in Sartans

A sensitive and stable LC-MS/MS method has been developed for the quantitative determination of this compound in sartan substances, which are a class of antihypertensive drugs .

Risk Assessment for Pharmaceuticals

N-Nitroso-N-methyl-4-aminobutyric Acid-d3 plays a role in the risk assessment for nitrosated pharmaceuticals, helping to evaluate the safety and contamination levels in active pharmaceutical ingredients (APIs) and drug products .

Future Directions

N-Nitroso-N-methyl-4-aminobutyric acid has been identified as a contaminant in certain blood pressure medications . This highlights the need for rigorous quality control in pharmaceutical manufacturing to prevent the presence of such impurities. The FDA and other regulatory agencies are working to develop testing methods to detect nitrosamine impurities, including NMBA .

properties

IUPAC Name |

4-[nitroso(trideuteriomethyl)amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-7(6-10)4-2-3-5(8)9/h2-4H2,1H3,(H,8,9)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLBIPLIGYWGJV-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)O)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCC(=O)O)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662152 |

Source

|

| Record name | 4-[(~2~H_3_)Methyl(nitroso)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Nitroso-N-methyl-4-aminobutyric Acid-d3 | |

CAS RN |

1184996-41-5 |

Source

|

| Record name | 4-[(~2~H_3_)Methyl(nitroso)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3R,6S)-6-[(2R,3aR,4aR,8aS,9aR)-4,4,7,9a-tetramethyl-2,3,3a,4a,5,6,8a,9-octahydrobenzo[f][1]benzofuran-2-yl]-6-methyldioxan-3-yl]propanoic acid](/img/structure/B563195.png)